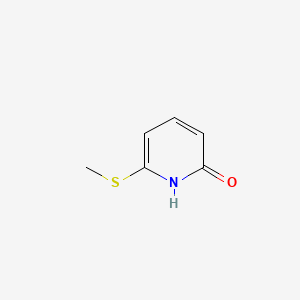
6-methylsulfanyl-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methylsulfanyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridine ring substituted with a methylthio group at the 6-position and a keto group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfanyl-1H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with sodium methanethiolate to introduce the methylthio group, followed by oxidation to form the keto group. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-methylsulfanyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyridin-2(1H)-one derivatives.
Applications De Recherche Scientifique
Antiviral Properties
One of the notable applications of 6-methylsulfanyl-1H-pyridin-2-one derivatives is in the development of antiviral agents. Research has indicated that compounds derived from pyridin-2-one structures can inhibit the hepatitis C virus (HCV). A patent describes a series of 5,6-dihydro-1H-pyridin-2-one compounds that show promise in treating HCV infections, addressing the urgent need for effective antiviral therapies due to the limitations of existing treatments .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of this compound derivatives. For instance, a study highlighted the synthesis of novel heteroaromatic methyl sulfones, which include pyridine derivatives. These compounds demonstrated significant antibacterial activity against various pathogens, suggesting their potential as effective antimicrobial agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the pyridinone structure can enhance its efficacy as a TRK (tropomyosin receptor kinase) inhibitor, which is relevant in cancer treatment . The identification of potent analogs through SAR studies indicates that specific substitutions can significantly improve therapeutic outcomes.
Anti-Fibrotic Effects
In addition to its antiviral and antimicrobial properties, compounds based on this compound have been evaluated for anti-fibrotic activities. A series of derivatives were tested for their ability to inhibit hepatic stellate cell proliferation, with some showing promising results in reducing fibrosis markers . This application is particularly relevant in liver diseases where fibrosis progression is a major concern.
Synthesis and Chemical Reactions
The synthesis of this compound involves various chemical reactions that allow for the introduction of functional groups necessary for enhancing biological activity. Recent advancements have introduced new reagents that facilitate the formation of methyl sulfone derivatives from bis-nucleophiles, expanding the synthetic toolkit available for creating complex heterocycles .
Case Studies and Research Findings
Mécanisme D'action
The mechanism of action of 6-methylsulfanyl-1H-pyridin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(methylthio)pyridine: Similar structure but lacks the keto group.
6-(methylthio)pyrimidin-2(1H)-one: Contains a pyrimidine ring instead of a pyridine ring.
6-(methylthio)quinolin-2(1H)-one: Features a quinoline ring, providing different electronic properties.
Uniqueness
6-methylsulfanyl-1H-pyridin-2-one is unique due to the presence of both the methylthio and keto groups on the pyridine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
117765-18-1 |
|---|---|
Formule moléculaire |
C6H7NOS |
Poids moléculaire |
141.188 |
Nom IUPAC |
6-methylsulfanyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7NOS/c1-9-6-4-2-3-5(8)7-6/h2-4H,1H3,(H,7,8) |
Clé InChI |
KQVQDDHVAADXMD-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=O)N1 |
Synonymes |
2(1H)-Pyridinone,6-(methylthio)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















